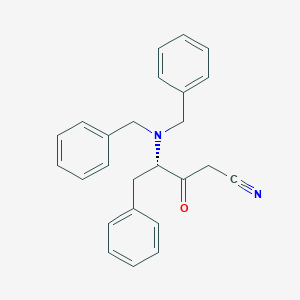

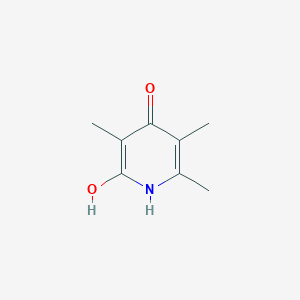

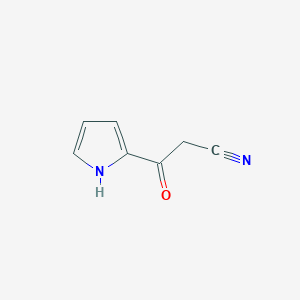

3-氧代-3-(1H-吡咯-2-基)丙腈

描述

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent domino reactions, exploiting the reactivity of pyrrol-related intermediates. For example, Hussein et al. (2019) developed a highly effective protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction, demonstrating a method that could be adapted for synthesizing "3-oxo-3-(1H-pyrrol-2-yl)propanenitrile" (Hussein, El Guesmi, & Ahmed, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing the pyrrol moiety is often characterized by X-ray diffraction and spectroscopic techniques. For instance, Halim et al. (2022) conducted a comprehensive spectral analysis and quantum studies on a novel pyrazolo[3,4-b]pyridine derivative, which could offer insights into the structural characteristics of "3-oxo-3-(1H-pyrrol-2-yl)propanenitrile" (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds with the pyrrol moiety can engage in various chemical reactions, including catalyzed carbocyclizations and couplings. Zhou et al. (2016) described Rh(III)-catalyzed carbocyclization reactions of similar compounds, suggesting potential pathways for modifying "3-oxo-3-(1H-pyrrol-2-yl)propanenitrile" (Zhou, Wang, Li, & Wang, 2016).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystallinity, can be inferred from studies like the one by Ghalib et al. (2019), which synthesized and characterized a novel ninhydrin derivative, providing a benchmark for understanding the physical characteristics of "3-oxo-3-(1H-pyrrol-2-yl)propanenitrile" (Ghalib, Mehdi, Hasan, & Gupta, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds with pyrrol moieties can be complex. Research on related compounds, such as the work by Ma et al. (2023) on the synthesis of 3-oxazolin-5-ones, sheds light on the chemical behavior of "3-oxo-3-(1H-pyrrol-2-yl)propanenitrile" through visible light-induced coupling reactions (Ma, Cao, Gao, Feng, Guo, Guan, Duan, & Jiao, 2023).

科学研究应用

Synthesis of Derivatives : It's used in the synthesis of various chemical derivatives. For example, it helps in synthesizing 4 and 5-aminopyrazole derivatives (Hassaneen, 2007) and is also a starting material for metal dithiocarbamate complexes (Halimehjani et al., 2015). Furthermore, it aids in synthesizing new pyrazole, isoxazole, pyrimidine, and other derivatives (Ali, Elsayed, & Abdalghfar, 2010).

Anticancer Activity : Some compounds synthesized from it have demonstrated potent anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).

Catalysis : As a catalyst, it's effective for the aerobic oxidation of alcohols under metal-free conditions and can be recovered and reused multiple times without significant loss in efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).

Corrosion Inhibition : Propaneitrile derivatives, including this compound, inhibit corrosion of tin in sodium chloride solutions by adsorbing on the tin surface (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Fluoroquinolone Antibiotic Synthesis : It's a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for respiratory tract infections (Lall et al., 2012).

Fluorescence Emission : In a study, poly-functionalized innovative nicotinonitriles with pyrene and/or fluorene moieties were synthesized, showing strong blue-green fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).

Antimicrobial Activities : Some derivatives have shown promising antimicrobial activities against various bacteria and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

属性

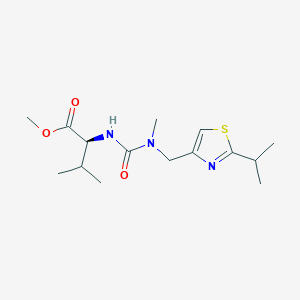

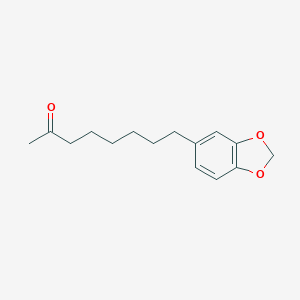

IUPAC Name |

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNWETGSSJEVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458241 | |

| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

CAS RN |

90908-89-7 | |

| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。